8-Methoxy-4-methylisoquinoline
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Overview
Description
8-Methoxy-4-methylisoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4-methylisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions . Another method includes the use of transition-metal catalyzed reactions, such as palladium-catalyzed coupling reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-4-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Dihydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
8-Methoxy-4-methylisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methoxy-4-methylisoquinoline involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. The exact pathways depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Quinoline: Another heterocyclic aromatic compound with a similar structure but different substitution pattern.
Isoquinoline: The parent compound of 8-Methoxy-4-methylisoquinoline, lacking the methoxy and methyl groups.
8-Methoxyquinoline: Similar to this compound but without the methyl group at the 4-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
8-methoxy-4-methylisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-6-12-7-10-9(8)4-3-5-11(10)13-2/h3-7H,1-2H3 |
InChI Key |
ILDUBBGEHYNKIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=CC=C2OC |
Origin of Product |
United States |
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